(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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Overview
Description
(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a complex organic compound characterized by its bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic framework. This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced control over reaction conditions and improved safety. These systems allow for the efficient and scalable synthesis of the compound, minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a key intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in polymer synthesis
Mechanism of Action
The mechanism of action of (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to selectively interact with enzymes or receptors. The bicyclic structure enhances its stability and facilitates binding to target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(1R,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid: Lacks the Boc protection, making it more reactive but less stable.
(1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.
Uniqueness
The presence of the Boc group in (1R,3S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid provides unique steric and electronic properties, enhancing its stability and selectivity in reactions. This makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1R,3S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1 |
InChI Key |
IFAMSTPTNRJBRG-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H](C2)[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O |
Origin of Product |
United States |
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